Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate

Description

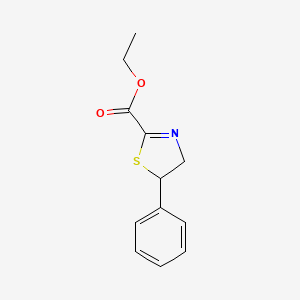

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2S |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

ethyl 5-phenyl-4,5-dihydro-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C12H13NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

InChI Key |

KQLRFDGULVQHBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NCC(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form dihydrothiazole derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Anticancer Activity

The thiazole moiety has been extensively studied for its anticancer properties. Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate derivatives have shown promising results against various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated several thiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth, with IC50 values ranging from 10 µM to 30 µM against multiple cell lines, including A549 (lung cancer) and U251 (glioblastoma) .

Antibacterial Properties

Research has demonstrated that this compound exhibits antibacterial activity against various pathogens.

Table: Antibacterial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | < 10 µg/mL |

| Escherichia coli | < 20 µg/mL | |

| Bacillus subtilis | < 15 µg/mL |

In a comparative study, thiazole derivatives showed effectiveness against multidrug-resistant strains, with MIC values lower than traditional antibiotics like linezolid .

Insecticidal Activity

This compound has also been investigated for its insecticidal properties.

Case Study: Insecticide Efficacy

A series of derivatives were tested for their ability to modulate calcium levels in insect cells. The study concluded that certain thiazole derivatives could disrupt calcium homeostasis in insects, leading to mortality . This mechanism suggests potential use in agricultural pest control.

Antifungal Activity

The compound has shown antifungal properties as well, making it relevant in both medical and agricultural applications.

Table: Antifungal Activity of Thiazole Derivatives

| Compound | Target Fungi | Effective Concentration (EC50) |

|---|---|---|

| This compound | Physalospora piricola | < 25 µg/mL |

| Aspergillus niger | < 30 µg/mL |

In a study comparing various thiazole derivatives, those containing the ethyl group exhibited superior antifungal activity compared to standard treatments like chlorothalonil .

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or antitumor effects.

Pathways Involved: It may interfere with the synthesis of essential biomolecules or disrupt cellular processes, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Key Observations :

- The thiazole core in the target compound distinguishes it from pyrazole (e.g., –3) and isoxazole (e.g., ) analogs, where sulfur is replaced by nitrogen or oxygen.

- The ethyl ester group at position 2 enhances solubility and serves as a reactive site for further functionalization, unlike the ketone or alkyl groups in pyrazole derivatives .

This compound

While explicit synthesis details are absent in the provided evidence, analogous dihydrothiazoles are typically prepared via cyclocondensation reactions. For example:

Comparison :

- The target compound’s synthesis likely shares similarities with chalcone-based cyclization (as in pyrazoles) but requires sulfur-containing reagents to form the thiazole ring.

This compound

- Potential applications: Based on structurally related compounds, this molecule may exhibit antifungal or enzyme-inhibitory activity. For example, dihydrothiazole derivatives in demonstrate fungicidal properties in crop protection .

Key Functional Differences :

- The thiazole ring’s sulfur atom may improve metal-binding capacity compared to pyrazoles, making it suitable for enzyme inhibition.

- Ester groups (as in the target compound) vs. ketones (e.g., ) influence metabolic stability and degradation pathways .

Biological Activity

Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its pharmacological properties. The presence of the ethyl carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

In Vitro Studies

- Cell Line Testing : The compound was evaluated against several cancer cell lines, including A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells. It demonstrated significant cytotoxic effects, particularly against SHSY-5Y cells, showing a higher selectivity compared to healthy NIH/3T3 fibroblast cells .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Studies reported that the compound's structural features allow it to interact with key cellular targets involved in cancer progression .

Case Study: Compound Efficacy

A comparative study involving various thiazole derivatives indicated that this compound exhibited an IC50 value lower than that of doxorubicin in certain cancer cell lines, suggesting its potential as an effective alternative or adjunct in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity.

In Vitro Antimicrobial Studies

- Pathogen Testing : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Compound Modification | Effect on Activity |

|---|---|

| Para-substituted phenyl groups | Enhanced anticancer activity |

| Presence of electron-withdrawing groups | Increased antimicrobial potency |

| Variations in alkyl chain length | Altered solubility and bioavailability |

Future Directions

The promising biological activities exhibited by this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic potential in animal models.

- Combination Therapies : Assessing synergistic effects with existing chemotherapeutics.

- Mechanistic Studies : Elucidating specific molecular targets and pathways involved in its biological activity.

Q & A

Basic Research Question

- Mass Spectrometry (MS): High-resolution MS ([M+] m/z) confirms molecular weight and fragmentation patterns. For example, a parent ion at m/z 261.07 (calculated for C₁₂H₁₃NO₂S) aligns with the molecular formula .

- Elemental Analysis: Matching experimental and theoretical values for C, H, N, and S (e.g., C: 55.58%, H: 4.98%, N: 5.40%, S: 12.34%) ensures purity .

- TLC Monitoring: Hexane:ethyl acetate (3:1) systems with UV visualization track reaction progress and isolate intermediates .

What advanced computational methods are used to analyze the puckered conformation of the dihydrothiazole ring?

Advanced Research Question

The Cremer-Pople puckering parameters quantify non-planar ring geometries. For the five-membered dihydrothiazole ring:

- Amplitude (θ): Measures deviation from planarity (e.g., θ = 20°–30° for moderate puckering).

- Phase angle (φ): Describes pseudorotational conformers (e.g., envelope vs. half-chair) .

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry, while crystallographic data validated via SHELXL refine torsional angles and hydrogen-bonding networks .

How do competing reaction pathways influence the synthesis of derivatives, and how can these be resolved?

Advanced Research Question

Reactions with bifunctional nucleophiles (e.g., 5-aminotetrazole) may yield multiple products. For instance:

- Pathway A: Ethyl 2-ethoxymethylidenemalonate forms tetrazolo[1,5-a]pyrimidine derivatives via azide intermediates.

- Pathway B: Ethyl 2-benzoyl-3-ethoxyprop-2-enoate produces enamine adducts due to keto-enol tautomerism .

Resolution Strategies: - Kinetic Control: Lower temperatures (0–25°C) favor Pathway A.

- Chromatographic Separation: Flash chromatography isolates regioisomers.

- In Situ Monitoring: ¹H NMR tracks intermediate formation (e.g., azide peaks at δ 3.5–4.0 ppm) .

What crystallographic challenges arise during structure determination, and how are they addressed?

Advanced Research Question

- Disorder in the Ethoxy Group: Flexible –OCH₂CH₃ moieties often exhibit positional disorder. SHELXL’s PART instruction refines occupancy ratios .

- Twinned Crystals: SHELXE’s twin law detection (e.g., BASF parameter) resolves overlapping reflections in non-merohedral twinning .

- Validation Tools: PLATON’s ADDSYM checks for missed symmetry, while R₁/wR₂ convergence (<5% discrepancy) ensures reliability .

How can predictive toxicology models guide the design of biologically active derivatives?

Advanced Research Question

QSAR models using DSSTox data predict ADMET properties:

- PISTACHIO Database: Identifies metabolic hotspots (e.g., ester hydrolysis at the 2-carboxylate group) .

- BKMS_METABOLIC: Simulates Phase I/II metabolism, highlighting potential hepatotoxicity from thiazole ring oxidation .

Experimental Validation: Microsomal stability assays (human liver microsomes) quantify half-life (t₁/₂) to prioritize stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.